3-Methylidene-1-(methylsulfanyl)pentane
Description
3-Methylidene-1-(methylsulfanyl)pentane is an organosulfur compound with the molecular formula C₇H₁₂S (molecular weight: 128.23 g/mol). Its structure features:
- A methylidene group (CH₂=CH-) at position 3, introducing a reactive double bond.
- A methylsulfanyl group (-S-CH₃) at position 1, contributing to its polarity and sulfur-based reactivity.
This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reaction pathways, including electrophilic additions at the double bond and nucleophilic substitutions involving the sulfur moiety.
Properties
CAS No. |
67173-68-6 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
3-methylidene-1-methylsulfanylpentane |
InChI |
InChI=1S/C7H14S/c1-4-7(2)5-6-8-3/h2,4-6H2,1,3H3 |
InChI Key |
NWWRWGKTUGGCST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-(methylsulfanyl)pentane can be achieved through multiple-step organic synthesisThe reaction conditions typically involve the use of strong bases and heat to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Methylidene-1-(methylsulfanyl)pentane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pentane derivatives.
Substitution: Various substituted pentane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylidene-1-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-(methylsulfanyl)pentane involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present. It can form covalent bonds with biological molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Physical Properties and Solubility
- Boiling Points: Branched hydrocarbons like 3-methylpentane exhibit lower boiling points compared to linear isomers due to reduced surface area . The presence of polar groups (e.g., -S-CH₃ in 3-Methylidene-1-(methylsulfanyl)pentane) increases boiling points slightly relative to non-polar analogs.
- Solubility: Non-polar solvents like pentane effectively extract hydrocarbons (e.g., heneicosane in honey extracts) but are less effective for polar organosulfur compounds . Mixed solvents (e.g., DCM:Pentane) improve extraction efficiency for compounds with moderate polarity, such as chlorinated or sulfanyl-containing derivatives .
Research Findings and Industrial Relevance
- Synthetic Utility :
- The methylidene group in 3-Methylidene-1-(methylsulfanyl)pentane offers a versatile site for functionalization, making it valuable in polymer chemistry and agrochemical synthesis.
- In contrast, 3-chloro-3-methylpentane is primarily studied for its degradation pathways, relevant to environmental remediation of chlorinated pollutants .
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